

# Considerations for Mifepristone use in patients with hepatic impairment

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## Compound of Interest

Compound Name: Mibenratide

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## Technical Support Center: Mifepristone and Hepatic Impairment

This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for using mifepristone in patients with hepatic impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and clinical research.

### Frequently Asked Questions (FAQs)

**Q1:** What are the key considerations when administering mifepristone to subjects with hepatic impairment?

When planning studies involving mifepristone in a population with hepatic impairment, it is crucial to consider the drug's primary metabolic pathway and the potential for altered pharmacokinetics. Mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.<sup>[1][2]</sup> Hepatic impairment can, therefore, lead to decreased clearance and increased exposure to mifepristone and its active metabolites, potentially increasing the risk of adverse events.

For clinical research in patients with Cushing's syndrome, the recommended maximum daily dose of mifepristone is 600 mg for individuals with mild to moderate hepatic impairment.<sup>[2][3]</sup> The use of mifepristone in patients with severe hepatic impairment is not recommended as its

pharmacokinetics have not been studied in this population.<sup>[2]</sup><sup>[3]</sup> It is important to note that for the indication of termination of intrauterine pregnancy, no specific studies have been conducted in patients with hepatic impairment, and caution is advised.<sup>[3]</sup>

Q2: How does hepatic impairment affect the pharmacokinetic profile of mifepristone?

Limited quantitative data is available from dedicated studies in populations with defined levels of hepatic impairment. However, a clinical pharmacology review of a New Drug Application by the FDA provides some insight into the effects of impaired liver function on the pharmacokinetics of mifepristone and its metabolites. The following table summarizes a non-compartmental analysis comparing pharmacokinetic parameters in healthy subjects versus those with "impaired" liver function. The specific degree of hepatic impairment (mild, moderate, or severe) was not detailed in the available documentation.

Data Presentation: Pharmacokinetic Parameters of Mifepristone and its Metabolites in Hepatic Impairment

Analyte	Dosing	Parameter	Geometric Mean Least Squares (GMLS) Ratio (Impaired/Normal)	90% Confidence Interval (Impaired/Normal)
Mifepristone	Single Dose (600 mg)	Cmax	0.77	0.52-1.14
AUCinf	0.79	0.51-1.24		
Multiple Dose (600 mg/day for 7 days)	Cmax	0.92	0.60-1.39	
AUCinf	1.02	0.59-1.76		
RU 42633 (Metabolite)	Single Dose (600 mg)	Cmax	0.62	0.45-0.87
AUCinf	0.71	0.48-1.05		
Multiple Dose (600 mg/day for 7 days)	Cmax	0.71	0.54-0.95	
AUCinf	0.95	0.52-1.71		
RU 42698 (Metabolite)	Single Dose (600 mg)	Cmax	0.80	0.54-1.20
AUCinf	0.90	0.51-1.57		
Multiple Dose (600 mg/day for 7 days)	Cmax	1.06	0.70-1.61	
AUCinf	1.37	0.71-2.62		
RU 42848 (Metabolite)	Single Dose (600 mg)	Cmax	0.58	0.40-0.85

AUCinf	0.57	0.37-0.89
Multiple Dose (600 mg/day for 7 days)		
Cmax	0.55	0.41-0.76
AUCinf	0.62	0.33-1.16

Source: Adapted from a clinical pharmacology review of a New Drug Application.[4] Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

Q3: Is there a risk of drug-induced liver injury (DILI) with mifepristone?

While single, low doses of mifepristone (as used for medical abortion) have not been associated with clinically apparent liver injury, long-term, higher-dose therapy has been linked to serum enzyme elevations and, in rare instances, clinically apparent liver injury.[1] The mechanism of potential liver injury is not fully understood but may be related to an estrogen- or androgen-like effect.[1] Researchers should be aware of case reports describing cholestatic liver injury in patients with Cushing's syndrome receiving high daily doses of mifepristone (e.g., 1200 mg).[5][6]

## Experimental Protocols

### Methodology for a Pharmacokinetic Study of Mifepristone in Hepatic Impairment (Representative Protocol)

This protocol is a representative example based on general principles of pharmacokinetic studies and the limited available data on mifepristone in hepatic impairment. It should be adapted for specific research questions and institutional guidelines.

#### 1. Study Design:

- An open-label, single-dose, parallel-group study to compare the pharmacokinetics of mifepristone in subjects with mild and moderate hepatic impairment to healthy control subjects with normal hepatic function.

- A cohort for severe hepatic impairment may be considered with extreme caution and intensive monitoring, though it is generally not recommended.[3]

## 2. Subject Population:

- Hepatically Impaired Groups: Subjects with stable, chronic mild (Child-Pugh Score 5-6) and moderate (Child-Pugh Score 7-9) hepatic impairment. The etiology of liver disease should be documented.
- Control Group: Healthy subjects with normal hepatic function, matched for age, weight, and gender with the hepatically impaired groups.
- Exclusion Criteria: Acute liver failure, significant renal impairment, history of alcohol or drug abuse, use of medications known to be strong inhibitors or inducers of CYP3A4, and other contraindications for mifepristone use.

## 3. Dosing and Administration:

- A single oral dose of 300 mg of mifepristone administered with a standardized meal. A lower dose is chosen for safety in the impaired population.

## 4. Pharmacokinetic Sampling:

- Serial blood samples collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).
- Plasma to be separated and stored at -70°C until analysis.

## 5. Analytical Method:

- Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mifepristone and its major active metabolites (e.g., RU 42633, RU 42698, and RU 42848) in plasma.

## 6. Pharmacokinetic Analysis:

- Non-compartmental analysis to determine the following pharmacokinetic parameters for mifepristone and its metabolites: C<sub>max</sub>, T<sub>max</sub>, AUC(0-t), AUC(0-inf), t<sub>1/2</sub>, CL/F, and Vz/F.

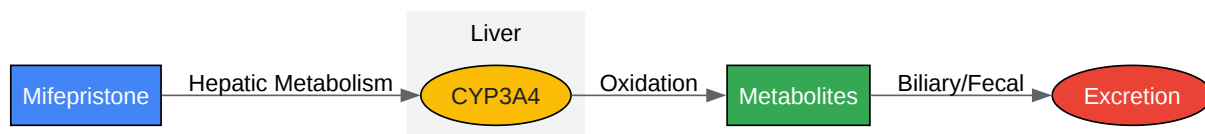
- Statistical comparison of pharmacokinetic parameters between the hepatic impairment groups and the healthy control group.

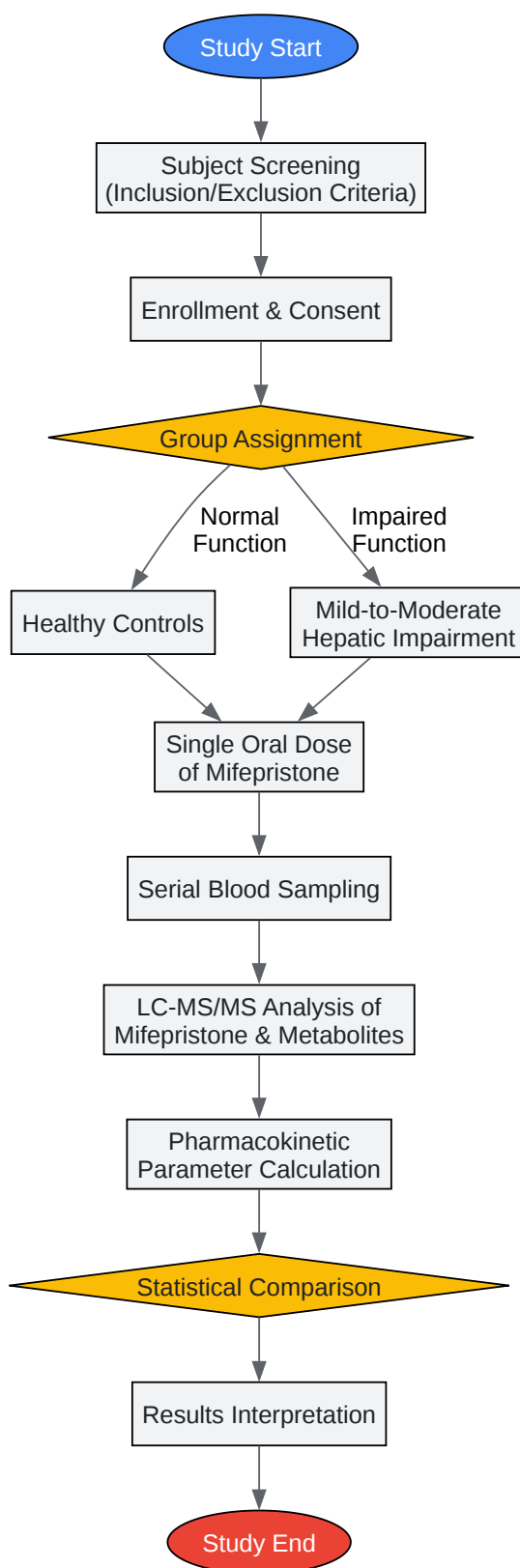
#### 7. Safety Monitoring:

- Close monitoring of vital signs, adverse events, and clinical laboratory parameters, with a particular focus on liver function tests (ALT, AST, bilirubin, alkaline phosphatase) at baseline and throughout the study.

## Visualizations

Signaling Pathway: Mifepristone Metabolism





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